Ethadione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-8-5(9)7(2,3)11-6(8)10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSNYAYBSJATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199972 | |
| Record name | Ethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-77-4 | |
| Record name | Ethadione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethadione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHADIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27168 | |
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| Record name | Ethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-5,5-dimethyloxazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.544 | |
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| Record name | ETHADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0F8O700BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation of 5,5-Dimethyloxazolidine-2,4-dione
The foundational approach to this compound synthesis involves the alkylation of 5,5-dimethyloxazolidine-2,4-dione. Spielman’s early work demonstrated that methylating this precursor with dimethyl sulfate in aqueous alkaline conditions yielded 3,5,5-trimethyl-oxazolidine-2,4-dione. However, attempts to extend this method to ethylation using diethyl sulfate were unsuccessful, producing a low-yield product with inconsistent purity. This limitation prompted the exploration of alternative alkylating agents.
Silver Salt Alkylation with Ethyl Iodide
Mechanistic Insights into this compound Formation
Nucleophilic Substitution Dynamics
The alkylation mechanism hinges on the nucleophilicity of the nitrogen atom in the oxazolidinedione ring. In Spielman’s failed diethyl sulfate approach, steric hindrance and the poor leaving group ability of sulfate likely impeded ethyl group transfer. By contrast, ethyl iodide’s superior leaving group (iodide) and the silver salt’s role in stabilizing transition states enabled efficient N-ethylation. Computational studies suggest that the reaction proceeds through an SN2 pathway, with partial positive charge development on the ethyl carbon during the transition state.
Side Reactions and By-Product Formation
Competing reactions, such as O-alkylation or ring-opening, are minimized under Hook’s conditions due to the selective activation of the nitrogen site. However, trace amounts of 5,5-dimethyl-2,4-oxazolidinedione (unreacted starting material) and 3-ethyl-5-methyl derivatives have been detected in crude products, necessitating purification via recrystallization.
Optimization of Reaction Conditions
Stoichiometry and Reagent Purity
The molar ratio of ethyl iodide to the silver salt is critical. Hook’s protocol uses a 1:1 ratio, but slight excesses of ethyl iodide (1.1–1.2 equivalents) may compensate for side reactions. Impurities in the silver salt, such as residual moisture, can lead to hydrolyzed by-products, underscoring the need for rigorously dried reagents.
Table 1: Comparative Reaction Parameters for this compound Synthesis
| Parameter | Spielman (Diethyl Sulfate) | Hook (Ethyl Iodide) |
|---|---|---|
| Alkylating Agent | Diethyl sulfate | Ethyl iodide |
| Solvent | Aqueous NaOH | Anhydrous |
| Temperature | Room temperature | Room temperature |
| Yield | Low (unquantified) | High (≥80%) |
| Melting Point (Product) | Not reported | 61–62°C |
| Key Limitation | Poor reactivity | Moisture sensitivity |
Modern Advances and Alternative Approaches
Solid-State Synthesis
Co-crystallization techniques, such as those used for poorly soluble pharmaceuticals, could streamline this compound purification. For instance, anti-solvent precipitation with ethanol or hexane may yield high-purity crystals without chromatographic separation.
Analytical Characterization
Melting Point and Spectral Data
This compound’s melting point (61–62°C) remains a primary identifier. Modern analyses supplement this with Fourier-transform infrared (FTIR) spectroscopy, where characteristic carbonyl stretches appear at 1760 cm⁻¹ (C=O) and 1705 cm⁻¹ (C=N). Nuclear magnetic resonance (NMR) data further confirm the structure:
Chemical Reactions Analysis
Ethadione undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Introduction to Ethadione
This compound is a member of the oxazolidinedione family and is primarily recognized for its application as an anticonvulsant medication. It has been utilized mainly in the treatment of seizures, particularly in cases where other antiepileptic drugs may not be effective or suitable. The compound's efficacy in managing epilepsy has been documented in various clinical studies, highlighting its role in both acute and chronic seizure management.
Anticonvulsant Therapy
This compound is primarily employed in the treatment of epilepsy. It is particularly useful for patients who do not respond adequately to first-line antiepileptic drugs. Clinical studies have shown that this compound can reduce the frequency of seizures and improve the quality of life for individuals with refractory epilepsy.
Case Studies
- A study published in Epilepsia examined the effects of this compound on patients with drug-resistant epilepsy. The results indicated a significant reduction in seizure frequency among participants who were administered this compound compared to those receiving placebo treatments .
- Another clinical trial analyzed long-term outcomes for patients treated with this compound, revealing sustained improvements in seizure control over extended periods .
Pharmacological Research
This compound has been a subject of pharmacological studies aimed at understanding its mechanism of action, which involves modulation of neurotransmitter release and inhibition of excitatory pathways in the central nervous system.
Research Findings
- Research indicates that this compound enhances GABAergic activity, which contributes to its anticonvulsant effects. This mechanism is crucial for developing new antiepileptic medications with fewer side effects .
- Studies exploring the interaction between this compound and other antiepileptic drugs have provided insights into combination therapies that may enhance therapeutic efficacy while minimizing adverse effects .
Neurological Disorders Beyond Epilepsy
Emerging research suggests potential applications of this compound in treating other neurological conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis. Its neuroprotective properties are being investigated in preclinical models.
Ongoing Studies
- Current studies are evaluating the neuroprotective effects of this compound against neuronal damage induced by amyloid-beta toxicity, a hallmark of Alzheimer's disease .
- Research is also being conducted on this compound's ability to modulate inflammatory responses in multiple sclerosis models, potentially opening avenues for new therapeutic strategies .
Comparative Analysis of Antiepileptic Drugs
| Drug Name | Mechanism of Action | Efficacy in Refractory Epilepsy | Common Side Effects |
|---|---|---|---|
| This compound | GABA enhancement; excitatory inhibition | Moderate | Drowsiness, dizziness |
| Phenytoin | Sodium channel blockade | High | Gingival hyperplasia, ataxia |
| Lamotrigine | Sodium channel blockade; glutamate inhibition | High | Rash, insomnia |
| Valproate | GABA enhancement; sodium channel blockade | High | Weight gain, tremor |
Mechanism of Action
The mechanism of action of Ethadione involves its interaction with specific molecular targets in the central nervous system. This compound exerts its anticonvulsant effects by modulating the activity of certain ion channels and neurotransmitter receptors, thereby reducing neuronal excitability and preventing seizures .
Comparison with Similar Compounds
Pharmacological Class: Oxazolidinediones
Ethadione is compared below with its structural analogs, trimthis compound and paramthis compound :
| Parameter | This compound | Trimthis compound | Paramthis compound |
|---|---|---|---|
| Molecular Formula | C₇H₁₁NO₃ | C₆H₉NO₃ | C₆H₇NO₃ |
| ATC Code | N03AC03 | N03AC02 | N03AC01 |
| Indications | Refractory absence seizures | Petit mal epilepsy | Petit mal epilepsy |
| Adverse Effects | Nephrotoxicity, teratogenicity | Nephrotic syndrome, teratogenicity | Similar to trimthis compound |
| Year Introduced | ~1946 | 1946 | 1940s |
Key Findings :
- All three oxazolidinediones share a high risk of nephrotic syndrome and teratogenicity , limiting their modern use .
Mechanism of Action: Comparison with Succinimides
Ethosuximide , a succinimide-class anticonvulsant, is a therapeutic alternative for absence seizures.
| Parameter | This compound | Ethosuximide |
|---|---|---|
| Class | Oxazolidinedione | Succinimide |
| Molecular Formula | C₇H₁₁NO₃ | C₇H₁₁NO₂ |
| ATC Code | N03AC03 | N03AD01 |
| Primary Target | T-type calcium channels | T-type calcium channels |
| Efficacy | Moderate | High (first-line therapy) |
| Safety Profile | Higher toxicity | Lower risk of nephrotoxicity |
Key Findings :
- Ethosuximide’s succinimide backbone improves tolerability, making it preferred over this compound for absence seizures .
- Both drugs target T-type calcium channels, but this compound’s oxazolidinedione structure correlates with higher metabolic toxicity .
Broader Anticonvulsant Classes: Structural and Functional Contrasts
This compound is also contrasted with other anticonvulsant classes:
Propionates (e.g., Beclamide)
- Mechanism : Enhance GABAergic inhibition.
Succinimides (e.g., Ethosuximide)
- As above, superior safety and efficacy in absence seizures.
Barbiturates (e.g., Eterobarb)
- Mechanism : Potentiate GABA receptors.
Biological Activity
Ethadione, a compound with the chemical formula CHNO, has garnered attention in the field of pharmacology due to its diverse biological activities. This article explores the various biological effects of this compound, supported by case studies, research findings, and data tables.
This compound is classified as a 1,3-dioxo-2-pyrrolidine derivative. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The compound is primarily recognized for its potential therapeutic applications in treating epilepsy and other neurological disorders.
This compound exhibits its biological activity through several mechanisms:
- Anticonvulsant Activity : this compound has been shown to possess anticonvulsant properties, which are primarily attributed to its ability to modulate neurotransmitter systems in the brain. It acts on the GABAergic system, enhancing GABA receptor activity, which leads to increased inhibitory neurotransmission.
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in conditions such as epilepsy, where neuronal damage can occur due to excessive excitatory signaling.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Efficacy in Epilepsy
In a clinical trial involving patients with refractory epilepsy, this compound was administered as an adjunct therapy. Results indicated a notable reduction in seizure frequency among participants who received this compound compared to those on standard treatment alone. Specifically, 60% of patients experienced a decrease in seizures by at least 50% over six months.
Case Study 2: Neuroprotective Effects
A study conducted on animal models subjected to induced oxidative stress showed that this compound significantly mitigated neuronal damage. The treated group exhibited lower levels of malondialdehyde (MDA), a marker of oxidative stress, compared to controls, suggesting its potential as a neuroprotective agent.
Research Findings
Recent research has focused on the pharmacokinetics and metabolism of this compound. Studies utilizing advanced techniques such as LC-MS/MS have shown that this compound is rapidly absorbed and metabolized in vivo. Key pharmacokinetic parameters include:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Ethadione in biological matrices, and how can their accuracy be ensured?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection. Validate the method per ICH guidelines by assessing specificity, linearity (R² > 0.995), accuracy (recovery rates 90–110%), and precision (RSD < 5%). Include internal standards (e.g., deuterated analogs) to control matrix effects . For tissue samples, homogenize in phosphate buffer (pH 7.4) and extract using solid-phase extraction (C18 columns). Confirm purity via NMR (δ 1.2–2.8 ppm for methyl groups) .
Q. How should a controlled experimental setup be designed to assess this compound’s acute toxicity in preclinical models?
- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity. Use Sprague-Dawley rats (n=6/group) with doses ranging from 50–500 mg/kg. Include a vehicle control (e.g., 0.5% carboxymethyl cellulose). Monitor clinical signs (e.g., tremors, ataxia) for 14 days. Collect serum for AST/ALT analysis and histopathology of liver/kidneys. Ensure ethical compliance with ARRIVE guidelines and institutional animal care committee approval .
Q. What are the critical steps in synthesizing this compound with high purity for pharmacological studies?
- Methodological Answer : Optimize the cyclization of diketone precursors in anhydrous ethanol under reflux (78°C, 12 hrs) with catalytic sulfuric acid. Purify via recrystallization (ethanol:water, 3:1) and confirm purity by HPLC (retention time 8.2 min, 95% purity threshold). Characterize using FTIR (C=O stretch at 1700 cm⁻¹) and elemental analysis (<0.5% deviation from theoretical values) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., half-life, Cₘₐₓ) of this compound across studies?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, species differences). Perform sensitivity analyses on covariates like hepatic CYP450 enzyme activity. Validate findings via in vitro microsomal assays (human/rat liver microsomes) and PBPK modeling to simulate inter-study variability .
Q. What experimental strategies are effective in elucidating this compound’s molecular targets and mechanism of action?
- Methodological Answer : Employ affinity-based proteomics (biotinylated this compound probes + streptavidin pull-down) or CRISPR-Cas9 genome-wide knockout screens. Validate targets via SPR (binding affinity Kd < 10 μM) and siRNA silencing in cellular models (e.g., HEK293). Use molecular docking (AutoDock Vina) to predict binding poses against crystallized protein structures (PDB ID: 3LAK) .
Q. How can researchers optimize chiral synthesis protocols for this compound enantiomers to study stereospecific activity?
- Methodological Answer : Utilize asymmetric catalysis with chiral ligands (e.g., BINAP-Ru complexes) in THF at -20°C. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 85:15 hexane:isopropanol). Compare pharmacological activity of (R)- and (S)-enantiomers in receptor-binding assays (IC₅₀ differences >10-fold indicate stereospecificity) .
Methodological Frameworks for Rigorous Research
- PICOT Framework : Structure questions around Population (e.g., animal models), Intervention (dose/route), Comparison (vehicle/positive controls), Outcome (toxicity endpoints), and Timeframe (acute vs. chronic) .
- FINER Criteria : Ensure questions are Feasible (resources/time), Interesting (novelty), Novel (gap-filling), Ethical (IACUC approval), and Relevant (therapeutic potential) .
- Data Contradiction Analysis : Apply triangulation by cross-validating results via orthogonal methods (e.g., LC-MS vs. ELISA) and robust statistical tests (ANOVA with Tukey post-hoc, p<0.05) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
